molecular formula C16H13NO4 B573154 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one CAS No. 1245647-80-6

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one

Cat. No.: B573154
CAS No.: 1245647-80-6
M. Wt: 283.283
InChI Key: OYKAKASLTRZSEN-UHFFFAOYSA-N
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Description

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one is a complex organic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol This compound features a unique structure that includes a hydroxy-substituted dihydrobenzo[b][1,4]dioxin ring fused to an indolin-2-one moiety

Preparation Methods

The synthesis of 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydrobenzo[b][1,4]dioxin ring, which is then functionalized with a hydroxy group. This intermediate is subsequently reacted with an indolin-2-one derivative under specific conditions to form the final product The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity

Chemical Reactions Analysis

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

Similar compounds to 3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one include other hydroxy-substituted dihydrobenzo[b][1,4]dioxin derivatives and indolin-2-one analogs. These compounds share structural similarities but differ in their functional groups and substitution patterns, which can significantly impact their chemical properties and biological activities. For example:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-12-8-14-13(20-5-6-21-14)7-10(12)15-9-3-1-2-4-11(9)17-16(15)19/h1-4,7-8,15,18H,5-6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKAKASLTRZSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677462
Record name 3-(7-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-80-6
Record name 3-(7-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2000 L reactor was charged with dichloromethane (489.4 kg), followed by 3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (92.0 kg, 307 mol) in four 23 kg portions over 1 h. The resultant solution was stirred at ambient temperature for 1 h and triethylsilane (107.2 kg, 921 mol) was added. The mixture was cooled to −5° C. and trifluoroacetic acid (105.1 kg, 921 mol) was added at a rate of 25-30 kg/h such that the temperature of the reaction mixture remained below 0° C. The mixture was stirred at −5-0° C. for 2.5 h, warmed to 18-20° C., stirred for a further 6.5 h and concentrated to dryness under reduced pressure at a temperature <30° C. Methyl tert-butyl ether (139.8 kg) was added to the residue at 15-20° C. and the mixture concentrated to near-dryness under reduced pressure at a temperature <35° C. The mixture was filtered in a centrifugal filter and a 2000 L reactor was charged with the filter cake, followed by methanol (72.7 kg). The mixture was stirred at 10-15° C. for 0.5 h and filtered in a centrifugal filter. The filter cake was dried under reduced pressure at 40-50° C. to afford 3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one (68.0 kg, 78%) as a colorless solid: purity (HPLC-UV at 254 nm) 99.3%.
Name
3-hydroxy-3-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-2H-indol-2-one
Quantity
92 kg
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
23 kg
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
107.2 kg
Type
reactant
Reaction Step Three
Quantity
105.1 kg
Type
reactant
Reaction Step Four
Quantity
489.4 kg
Type
solvent
Reaction Step Five

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